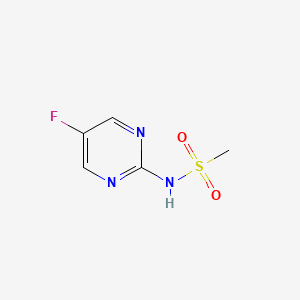
N-(5-Fluoropyrimidin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Fluoropyrimidin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a fluoropyrimidine moiety, which is known for its significant biological and chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique structural characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of methanesulfonamide under controlled conditions . The reaction conditions often require specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(5-Fluoropyrimidin-2-yl)methanesulfonamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoropyrimidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the pyrimidine ring .
Scientific Research Applications
N-(5-Fluoropyrimidin-2-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-Fluoropyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with enzymes and receptors, leading to various biological effects. The methanesulfonamide group can enhance the compound’s solubility and stability, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromopyrimidin-2-yl)methanesulfonamide
- N-(5-Formylpyridin-2-yl)methanesulfonamide
- N-(2-(5-Fluoro-2-(2-methoxy-4-morpholinophenylamino)pyrimidin-4-ylamino)phenyl)methanesulfonamide
Uniqueness
N-(5-Fluoropyrimidin-2-yl)methanesulfonamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s reactivity and selectivity in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H6FN3O2S |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N-(5-fluoropyrimidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6FN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) |
InChI Key |
LBVXIRXBWQDDKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


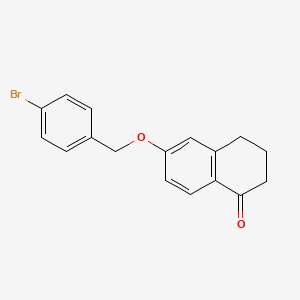
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
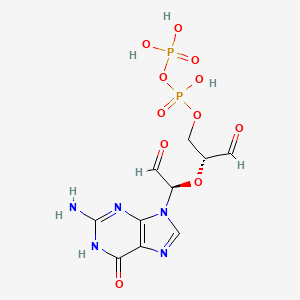

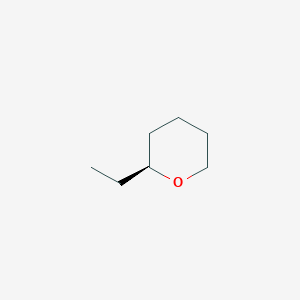
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)

![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
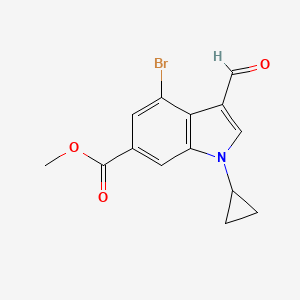
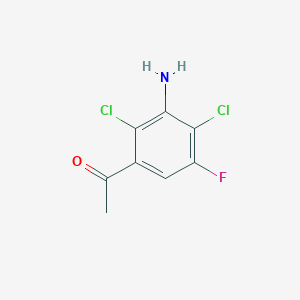
![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
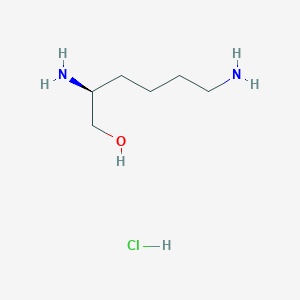

![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)
